molecular formula C21H19FN4O2S B2572374 N-(3,5-dimethylphenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251621-96-1

N-(3,5-dimethylphenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B2572374
CAS No.: 1251621-96-1
M. Wt: 410.47
InChI Key: KCTQKYOUKCHIRW-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a sulfonamide derivative featuring a [1,2,4]triazolo[4,3-a]pyridine core. This compound is characterized by two key substituents:

  • N-(3,5-dimethylphenyl): A phenyl ring with electron-donating methyl groups at the 3- and 5-positions.
  • N-[(4-fluorophenyl)methyl]: A benzyl group substituted with an electron-withdrawing fluorine atom at the para position.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O2S/c1-15-10-16(2)12-19(11-15)26(13-17-5-7-18(22)8-6-17)29(27,28)20-4-3-9-25-14-23-24-21(20)25/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTQKYOUKCHIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CN4C3=NN=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H21FN4O2S
  • Molecular Weight : 424.5 g/mol
  • CAS Number : 1251586-81-8

The compound is part of the triazolo[4,3-a]pyridine family, which has been associated with various biological activities including:

  • Antimalarial Activity : Studies indicate that compounds within this class can inhibit falcipain-2, a key enzyme in the lifecycle of Plasmodium falciparum, the causative agent of malaria. In vitro studies have shown promising IC50 values for related compounds, suggesting potential for antimalarial drug development .
  • Carbonic Anhydrase Inhibition : Research has demonstrated that certain derivatives can act as inhibitors of carbonic anhydrases, which are crucial for maintaining acid-base balance in biological systems .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
AntimalarialInhibits falcipain-2 with potential IC50 values indicating efficacy against malaria .
Carbonic Anhydrase InhibitionCompounds in this class have shown effectiveness against various carbonic anhydrase isoforms .
AntibacterialSulfonamide derivatives have demonstrated antibacterial properties in various studies .
Anti-inflammatoryExhibits anti-inflammatory properties through modulation of inflammatory pathways .

Case Studies and Research Findings

  • Antimalarial Studies :
    • A study synthesized a library of triazolo[4,3-a]pyridines and evaluated their antimalarial activity. Notably, compounds with sulfonamide groups exhibited significant inhibitory effects against Plasmodium falciparum, with IC50 values as low as 2.24 µM for some derivatives .
  • Carbonic Anhydrase Inhibition :
    • Research highlighted the effectiveness of triazolo[4,3-a]pyridine sulfonamides in inhibiting carbonic anhydrases. The best-performing compounds displayed K_i values in the nanomolar range against specific isoforms .
  • Antibacterial Activity :
    • Various studies have documented the antimicrobial efficacy of sulfonamide-containing heterocycles. Compounds were tested against multiple bacterial strains and showed promising results in inhibiting growth .

Scientific Research Applications

Antimalarial Activity

Recent research has highlighted the potential of compounds within the [1,2,4]triazolo[4,3-a]pyridine class as promising candidates for antimalarial drug development. A study conducted on a library of triazolopyridine sulfonamides demonstrated that certain derivatives exhibited significant inhibitory activity against Plasmodium falciparum, the causative agent of malaria. Specifically, compounds showed IC50 values (the concentration required to inhibit 50% of the target enzyme) ranging from 2.24 to 4.98 µM, indicating their potential as lead compounds in antimalarial therapy .

Antibacterial and Antifungal Properties

The triazolopyridine scaffold has also been associated with antibacterial and antifungal activities. Compounds derived from this scaffold have been investigated for their ability to inhibit bacterial growth and fungal infections. The sulfonamide group is known for enhancing the bioactivity of these compounds, making them suitable candidates for developing new antibiotics and antifungal agents .

Anti-inflammatory Effects

Research has indicated that triazolopyridines can exhibit anti-inflammatory properties. The incorporation of the sulfonamide moiety has been linked to the modulation of inflammatory pathways, suggesting that these compounds may be beneficial in treating conditions characterized by chronic inflammation .

Potential in Cancer Therapy

Studies have explored the chemopreventive and chemotherapeutic effects of triazole derivatives in cancer treatment. Compounds similar to N-(3,5-dimethylphenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. This highlights their potential role in cancer therapeutics .

Neurological Applications

There is emerging evidence that triazolopyridine derivatives may possess anticonvulsant properties. Research indicates that specific compounds within this class can modulate neurotransmitter systems and provide protective effects against seizures . This opens avenues for developing new treatments for epilepsy and related neurological disorders.

Structure-Activity Relationship Studies

The effectiveness of this compound can be attributed to its unique molecular structure. Structure-activity relationship (SAR) studies are crucial for optimizing its pharmacological profile by modifying functional groups to enhance efficacy and reduce toxicity.

Summary Table of Applications

Application AreaDescriptionReferences
Antimalarial ActivitySignificant inhibitory activity against Plasmodium falciparum with promising IC50 values
Antibacterial PropertiesPotential candidates for new antibiotics due to enhanced bioactivity
Anti-inflammatory EffectsModulation of inflammatory pathways; potential treatments for chronic inflammation
Cancer TherapyInhibition of tumor growth; induces apoptosis in cancer cells
Neurological ApplicationsPotential anticonvulsant properties; modulation of neurotransmitter systems

Comparison with Similar Compounds

Structural and Electronic Effects

  • Electron-Withdrawing (EW) vs. Compound 8a (3,5-difluorophenyl + 3-chlorobenzyl) features stronger EW groups, which may enhance electrophilic interactions but reduce solubility . Compound 8c (4-methoxybenzyl) introduces a polar methoxy group, improving aqueous solubility compared to the target’s 4-fluorobenzyl .
  • Steric Effects :

    • The 3,5-dimethylphenyl group in the target compound and 8c introduces steric bulk, which may influence binding pocket accessibility in biological targets .

Physicochemical Properties

  • Melting Points :

    • Higher melting points (e.g., 168–169°C for 8c ) correlate with increased crystallinity due to polar substituents like methoxy .
    • The target compound’s melting point is unreported but likely intermediate between 8a (160–162°C) and 8c due to its mixed substituent profile.
  • Molecular Weight :

    • All analogs fall within 310–440 g/mol, adhering to typical ranges for small-molecule therapeutics.

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